molecular formula C10H8ClNO2S2 B6317836 2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride CAS No. 1694949-28-4

2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride

Cat. No. B6317836
CAS RN: 1694949-28-4
M. Wt: 273.8 g/mol
InChI Key: OZDDUSGIWLNJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride (MTBC) is an organic compound with a variety of uses in the field of organic synthesis, scientific research, and laboratory experiments. MTBC is a white, crystalline solid that is soluble in water, alcohols, and organic solvents. It is composed of a benzene ring, a thiazole ring, and a sulfonyl chloride group.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is based on its ability to react with a variety of organic compounds. The sulfonyl chloride group of this compound is highly reactive, and it can react with a variety of organic compounds to form new compounds. Additionally, the thiazole ring of this compound can act as a nucleophile, allowing it to react with electrophilic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it has been suggested that this compound may have some effect on the metabolism of certain compounds, as well as on the activity of certain enzymes. Additionally, this compound may have some effect on the absorption of certain drugs and other compounds in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride in laboratory experiments is its high reactivity. This makes it an ideal reagent for a variety of organic synthesis reactions. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound is highly reactive, and it can be hazardous if not handled properly. Therefore, it is important to use caution when working with this compound in the laboratory.

Future Directions

There are a variety of potential future directions for the use of 2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride in laboratory experiments. For example, this compound could be used in the synthesis of new drugs and other compounds. Additionally, this compound could be used in the synthesis of polymers and other materials. Furthermore, this compound could be used to study the biochemical and physiological effects of certain compounds. Finally, this compound could be used in the synthesis of peptides and proteins, as well as in the synthesis of heterocyclic compounds.

Synthesis Methods

2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is typically synthesized through a three-step process. The first step involves the reaction of 2-methyl-thiazole and benzene sulfonyl chloride. This reaction is followed by the addition of a base, such as sodium hydroxide, to the reaction mixture. Finally, the reaction mixture is heated to complete the synthesis.

Scientific Research Applications

2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is used in a variety of scientific research applications, such as in the synthesis of peptides and proteins, in the synthesis of heterocyclic compounds, and in the synthesis of polymers. Additionally, this compound is used in the synthesis of pharmaceuticals and biochemicals, as well as in the synthesis of small molecules.

properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S2/c1-7-12-9(6-15-7)8-4-2-3-5-10(8)16(11,13)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDDUSGIWLNJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.